
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-
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Overview
Description
3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid typically involves a multi-step process. . This method is advantageous due to its simplicity and effectiveness in producing the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Formula: C18H18N2O2
- Molecular Weight: 294.3 g/mol
- CAS Number: 88965-06-4
- IUPAC Name: 3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid
The compound features an imidazo[1,2-a]pyridine core with specific substitutions that influence its reactivity and biological activity.
Chemistry
Synthesis and Derivatives:
Imidazo(1,2-a)pyridine-3-propanoic acid serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
Table 1: Common Reactions of Imidazo(1,2-a)pyridine-3-propanoic acid
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Introduces functional groups | Potassium permanganate |
Reduction | Alters functional groups | Sodium borohydride |
Substitution | Replaces functional groups | Various nucleophiles |
Biology
Enzyme Inhibition and Receptor Binding:
Research indicates that this compound can inhibit specific enzymes and bind to cellular receptors. Its bioactivity makes it a candidate for studying metabolic pathways and signal transduction mechanisms.
Case Study: Antiparasitic Activity
Exploratory toxicology studies have shown that similar imidazo[1,2-a]pyridine derivatives exhibit antiparasitic effects against trichomoniasis and amoebiasis. These findings suggest potential therapeutic uses for imidazo(1,2-a)pyridine-3-propanoic acid in treating infectious diseases .
Medicine
Therapeutic Properties:
The compound has been investigated for its antibacterial, antifungal, and anticancer properties. Its structural characteristics contribute to its efficacy against various pathogens.
Table 2: Potential Therapeutic Applications
Application | Target Conditions | Mechanism of Action |
---|---|---|
Antibacterial | Bacterial infections | Inhibition of bacterial enzymes |
Antifungal | Fungal infections | Disruption of fungal cell walls |
Anticancer | Various cancers | Induction of apoptosis in cancer cells |
Industry
Advanced Materials Development:
Imidazo(1,2-a)pyridine-3-propanoic acid is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, it shares the imidazo[1,2-a]pyridine core but differs in its functional groups.
Alpidem: An anxiolytic agent with a similar core structure but different substituents.
Necopidem: Another anxiolytic agent with structural similarities.
Uniqueness
3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Imidazo(1,2-a)pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Imidazo(1,2-a)pyridine Derivatives
Imidazo(1,2-a)pyridine compounds are characterized by a fused ring structure that incorporates nitrogen atoms. This unique configuration contributes to a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The compound in focus has shown promise in various studies for its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo(1,2-a)pyridine derivatives. For instance, compounds derived from this scaffold have been tested against various cancer cell lines. One study reported that specific analogs demonstrated significant cytotoxicity against HeLa cells (human cervical carcinoma) with half-maximal inhibitory concentration (IC50) values indicating potent activity (IC50 < 150 µM for some derivatives) .
Table 1: Cytotoxicity of Imidazo(1,2-a)pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
1a | HeLa | <150 | Highly cytotoxic |
1d | HeLa | <150 | Highly cytotoxic |
1l | HeLa | <150 | Highly cytotoxic |
C5 | Breast Cancer | Varies | Less toxic to normal cells |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazo(1,2-a)pyridine derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .
The biological activity of imidazo(1,2-a)pyridine-3-propanoic acid is primarily attributed to its ability to interact with specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Binding : It can modulate receptor activity involved in signal transduction pathways, affecting cellular responses .
Study on Anthelmintic Activity
A notable study investigated the anthelmintic properties of imidazo(1,2-a)pyridine derivatives against Haemonchus contortus, a significant livestock parasite. The most active compound demonstrated paralysis in larvae at concentrations as low as 31.25 µM, indicating potential for veterinary applications .
Synthesis and Structure-Activity Relationship (SAR)
Research has delved into the structure-activity relationship (SAR) of imidazo(1,2-a)pyridine derivatives. Modifications at various positions on the imidazopyridine core have been shown to enhance biological activity. For instance, substituents at the C6 position significantly influence the compound's efficacy against specific targets .
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare imidazo(1,2-a)pyridine-3-propanoic acid derivatives?
Answer:
The compound is typically synthesized via condensation reactions involving functionalized imidazo[1,2-a]pyridine precursors. For example, derivatives can be prepared by reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with amine derivatives in the presence of glacial acetic acid to form Schiff bases or reduced to amines using catalytic hydrogenation . Key steps include:
- Nucleophilic substitution : Halogenated intermediates (e.g., chloro or bromo derivatives) react with amines or alcohols under basic conditions (e.g., NaH or K₂CO₃).
- Oxidation/Reduction : Propanoic acid side chains can be introduced via oxidation of propanol derivatives (e.g., using KMnO₄) or reduction of nitriles (e.g., H₂/Pd-C).
- Friedländer annulation : Used to construct the imidazo[1,2-a]pyridine core from aminopyridine and carbonyl precursors .
Q. Basic: How can structural characterization of this compound and its intermediates be optimized?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolve substituent positions on the heterocyclic core and propanoic acid chain. For example, the methyl group at position 6 appears as a singlet near δ 2.4 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for halogenated or nitro-substituted derivatives.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for chiral centers in the propanoic acid moiety .
Q. Basic: What are the primary biological activities reported for this compound?
Answer:
The compound exhibits broad bioactivity due to its imidazo[1,2-a]pyridine core and substituent diversity:
- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer potential : Inhibits proliferation in breast and colon cancer cell lines (IC₅₀ values: 5–20 µM) by targeting tubulin polymerization or kinase pathways .
- Anti-inflammatory effects : Suppresses COX-2 and TNF-α expression in macrophage models .
Q. Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing side products?
Answer:
Advanced strategies include:
- Computational reaction path screening : Use density functional theory (DFT) to identify low-energy pathways for key steps (e.g., cyclization or substitution). For example, AlCl₃-catalyzed Friedländer reactions can be optimized by simulating transition states .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., nitro group reductions) and reduce byproduct formation .
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield. For instance, Pd/C catalyst ratios >5% often improve hydrogenation efficiency .
Q. Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Confirm antimicrobial activity using both broth microdilution (MIC) and time-kill assays to rule out false positives .
- SAR (Structure-Activity Relationship) analysis : Compare analogs (e.g., 6-methyl vs. 6-chloro derivatives) to isolate substituent effects. For example, 4-methylphenyl groups enhance lipophilicity and membrane penetration .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism (e.g., tubulin vs. kinase inhibition) .
Q. Advanced: What computational tools are recommended for predicting reactivity and binding modes of this compound?
Answer:
- DFT calculations : Gaussian or ORCA software to model reaction intermediates (e.g., transition states for cyclization) and predict regioselectivity in substitution reactions .
- Molecular docking : AutoDock Vina or Glide to simulate interactions with biological targets (e.g., COX-2 or tubulin). Focus on the propanoic acid moiety’s role in hydrogen bonding .
- MD (Molecular Dynamics) simulations : AMBER or GROMACS to assess stability of ligand-target complexes over time, particularly for flexible side chains .
Q. Advanced: How can researchers resolve spectral overlaps in NMR characterization of complex derivatives?
Answer:
- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign crowded regions (e.g., aromatic protons near δ 7.0–8.5 ppm) .
- Variable temperature NMR : Resolve dynamic broadening in DMSO by acquiring spectra at 50–80°C .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify imidazole ring assignments .
Q. Advanced: What strategies improve the stability of this compound under physiological conditions?
Answer:
- Prodrug design : Esterify the propanoic acid group (e.g., ethyl ester) to enhance plasma stability, with enzymatic hydrolysis releasing the active form in target tissues .
- Cocrystallization : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to reduce hydrolysis rates in aqueous media .
- pH-sensitive formulations : Encapsulate in liposomes with pH-dependent release mechanisms for targeted delivery to acidic tumor microenvironments .
Properties
CAS No. |
88965-06-4 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |
InChI Key |
UOROXKCDZAHOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O |
Origin of Product |
United States |
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